Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-methyl-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidine-5-carboxylate
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Overview
Description
ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-METHYL-6-{[(4-METHYLPHENYL)SULFANYL]METHYL}PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzothiazole ring, a pyrimidine ring, and various substituents that contribute to its unique chemical properties. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-METHYL-6-{[(4-METHYLPHENYL)SULFANYL]METHYL}PYRIMIDINE-5-CARBOXYLATE involves multiple steps, typically starting with the preparation of the benzothiazole and pyrimidine intermediates. Common synthetic routes include:
Benzothiazole Synthesis: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Pyrimidine Synthesis: The pyrimidine ring is often synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Chemical Reactions Analysis
ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-METHYL-6-{[(4-METHYLPHENYL)SULFANYL]METHYL}PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Scientific Research Applications
ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-METHYL-6-{[(4-METHYLPHENYL)SULFANYL]METHYL}PYRIMIDINE-5-CARBOXYLATE has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent, showing promising inhibitory activity against Mycobacterium tuberculosis.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting specific enzymes involved in disease pathways.
Industrial Applications: It is explored for its potential use in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-METHYL-6-{[(4-METHYLPHENYL)SULFANYL]METHYL}PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-METHYL-6-{[(4-METHYLPHENYL)SULFANYL]METHYL}PYRIMIDINE-5-CARBOXYLATE can be compared with other benzothiazole and pyrimidine derivatives:
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-(2-hydroxyaryl)benzothiazoles share similar structural features but differ in their biological activities and applications.
Pyrimidine Derivatives: Compounds such as 4,6-dimethylpyrimidine and 2,4-diaminopyrimidine exhibit different chemical properties and uses compared to the target compound.
Properties
Molecular Formula |
C23H22N4O2S2 |
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Molecular Weight |
450.6 g/mol |
IUPAC Name |
ethyl 2-(1,3-benzothiazol-2-ylamino)-4-methyl-6-[(4-methylphenyl)sulfanylmethyl]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H22N4O2S2/c1-4-29-21(28)20-15(3)24-22(27-23-26-17-7-5-6-8-19(17)31-23)25-18(20)13-30-16-11-9-14(2)10-12-16/h5-12H,4,13H2,1-3H3,(H,24,25,26,27) |
InChI Key |
QDCKRKAGUXGING-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1CSC2=CC=C(C=C2)C)NC3=NC4=CC=CC=C4S3)C |
Origin of Product |
United States |
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